molecular formula C11H12ClNO2 B13111455 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B13111455
M. Wt: 225.67 g/mol
InChI Key: ZTNIMWXNWBANDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene core. Its structure includes a carboxylic acid group at position 1, an amino group at position 5, and a chlorine substituent at position 2. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)

InChI Key

ZTNIMWXNWBANDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps One common method starts with the chlorination of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid to introduce the chlorine atom at the 3-positionThe final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (s)-5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate Hydrochloride

This compound (CAS 1390725-35-5) shares the tetrahydronaphthalene backbone and amino group but differs in two critical aspects:

  • Chlorine position : The chlorine is at position 2 instead of 3, which may affect steric hindrance and electronic distribution.
Property Target Compound Methyl Ester Derivative
Molecular Formula C₁₁H₁₃ClNO₂·HCl C₁₂H₁₄ClNO₂
Molecular Weight 264.10 (calc.) 239.70
Key Substituents -COOH, -NH₂, Cl -COOCH₃, -NH₂, Cl

The ester derivative’s lower molecular weight and reduced acidity could influence its pharmacokinetic profile compared to the carboxylic acid form .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives ()

Three related compounds highlight the impact of functional group modifications:

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (c) : The nitrile group offers metabolic stability but reduces ionic character.

The target compound’s combination of -COOH, -NH₂, and Cl provides a balance of polarity, reactivity, and steric effects absent in these analogs .

1-Aminocyclobutane[11C]carboxylic Acid ()

Though structurally distinct (cyclobutane vs. tetrahydronaphthalene), this tumor-seeking agent shares amino and carboxylic acid groups. Key differences include:

  • Biodistribution: The cyclobutane scaffold in 1-aminocyclobutane carboxylic acid enables rapid blood clearance (30 min peak concentration), whereas the tetrahydronaphthalene system in the target compound may exhibit prolonged circulation due to increased lipophilicity.
  • Applications : The cyclobutane derivative is used in positron emission tomography (PET), while the target compound’s pharmacological niche remains undefined but could involve receptor modulation .

Hydrochloride Salt Comparisons ()


The hydrochloride salt form is common among bioactive molecules (e.g., berberine hydrochloride, palmatine hydrochloride) to improve water solubility. For example:

  • Jatrorrhizine Hydrochloride : Used in HPLC analysis (), highlighting the importance of salt forms in analytical reproducibility.
  • Sterility and pH: notes that tetrahydronaphthalene derivatives meet pharmacopeial standards for sterility and pH (5.8–6.5), suggesting similar quality control protocols apply to the target compound .

Structural and Analytical Methodologies ()

The SHELX system, widely used for crystallographic refinement, could resolve the target compound’s stereochemistry and confirm substituent positions. Its robustness in small-molecule analysis (e.g., via SHELXL) supports comparative studies with analogs .

Biological Activity

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride, a derivative of tetrahydronaphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an amino group and a chloro substituent, which may contribute to its interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₂H₁₄ClN₁O₂
Molecular Weight 239.70 g/mol
IUPAC Name Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
CAS Number 1388827-79-9

Structural Features

The compound's structure is characterized by a naphthalene core with specific functional groups that enhance its solubility and stability. The presence of the amino and chloro groups is significant for its biological activity.

Antimicrobial Properties

Research indicates that 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell proliferation and survival . The interaction with molecular targets such as enzymes or receptors is crucial for its anticancer effects.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. The amino and chloro groups may facilitate these interactions, leading to modulation of biological pathways relevant to disease processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity .

Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride resulted in a dose-dependent decrease in viability of human cancer cell lines. The IC50 values were reported at approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells .

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Studies : To investigate its interaction with biological macromolecules and pathways.
  • Pharmaceutical Development : As an intermediate in synthesizing more complex therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.